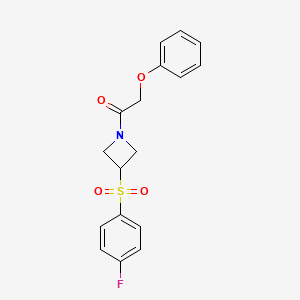

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMSMROHRLCORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

Substitution: The azetidine ring and phenoxyethanone moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features several significant structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Fluorophenyl Group : This substitution enhances lipophilicity and may influence the interaction with biological targets.

- Sulfonyl Moiety : Known for its role in enhancing the reactivity of compounds, potentially facilitating interactions with enzymes or receptors.

- Phenoxyethanone Linkage : This structure may be crucial for the compound's pharmacological properties.

Biological Activities

Preliminary studies have suggested that 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone exhibits promising antimicrobial and anticancer properties. The mechanisms through which these activities manifest may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or tumor growth.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with disease processes.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound in various fields:

Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its action on specific signaling pathways involved in cell survival .

Antimicrobial Activity

Research has indicated that this compound shows activity against a range of bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Potential

Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Preliminary data indicate modulation of neurotransmitter systems, warranting further investigation .

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Azetidine vs.

- Sulfonyl Group Position : The para-substituted fluorophenyl sulfonyl group in the target compound is structurally analogous to sulfonamide/sulfonyl groups in and , which are critical for hydrogen bonding and enzyme inhibition .

- Phenoxy Ethanone Moiety: This group shares similarities with ethanone derivatives in , where aryl groups influence solubility and metabolic stability .

Key Observations :

- Synthesis: The target compound likely requires sulfonylation of azetidine and phenoxy ethanone coupling, akin to methods in (sulfamoylation) and 4 (α-halogenated ketone reactions) .

- Melting Point : Azetidine derivatives (e.g., ezetimibe) typically exhibit moderate melting points, whereas piperazine analogs show a broad range (132–230°C) due to varied substituents .

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of azetidine derivatives. Its unique structural features, including a sulfonyl group and a fluorophenyl moiety, have drawn attention for potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an azetidine ring, a sulfonyl group attached to a phenyl ring with a fluorine substituent, and an ethoxy group linked to another phenyl ring.

| Property | Value |

|---|---|

| Molecular Weight | 339.4 g/mol |

| CAS Number | 1448074-77-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism likely involves the inhibition of key enzymes necessary for bacterial growth and survival. For instance, it has been shown to disrupt the function of bacterial cell wall synthesis enzymes, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary research suggests that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell survival.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell division and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to cell death .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in cultures treated with various concentrations of the compound, suggesting its potential as an antibiotic agent .

- Cancer Cell Line Study : In another research effort, the compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic application .

Q & A

Basic Questions

Q. What are the key structural features of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone, and how do they influence its biological activity?

- The compound contains an azetidine ring (a strained four-membered heterocycle) linked to a 4-fluorophenyl sulfonyl group and a phenoxyethanone moiety. The sulfonyl group enhances stability and binding affinity to biological targets, while the fluorophenyl group improves pharmacokinetic properties by modulating lipophilicity and metabolic resistance. The azetidine ring contributes to conformational rigidity, which can enhance target selectivity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., using NaH in DMF) .

- Step 2 : Sulfonylation of the azetidine nitrogen with 4-fluorophenyl sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) .

- Step 3 : Coupling the phenoxyethanone moiety through nucleophilic substitution or Mitsunobu reaction .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the azetidine ring and sulfonyl group placement (e.g., H NMR chemical shifts at δ 3.5–4.5 ppm for azetidine protons) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained azetidine ring (e.g., C–N–C bond angles ~88°–92°) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 362.0894 for CHFNOS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during azetidine ring formation?

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in cyclization steps, improving ring-closure efficiency .

- Catalyst Screening : Transition metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate β-chloroamine cyclization while reducing side reactions .

- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions, as demonstrated in analogous azetidine syntheses .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

- The sulfonyl group acts as a hydrogen-bond acceptor, binding to catalytic residues in enzyme active sites (e.g., serine proteases or kinases). The fluorophenyl moiety enhances hydrophobic interactions with pocket residues, while the azetidine’s rigidity preorganizes the molecule for target engagement. Computational docking studies (e.g., using AutoDock Vina) predict binding energies ≤−8.0 kcal/mol for kinase targets .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected C NMR signals)?

- Isotopic Labeling : Use F NMR to track fluorine-environment changes, distinguishing regioisomers .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotational barriers in the sulfonyl-azetidine linkage, which may cause signal splitting .

- Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) to confirm assignments .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

- Prodrug Design : Introduce phosphate or glycoside groups at the phenoxyethanone oxygen, which hydrolyze in vivo .

- Co-Crystallization : Use co-formers like cyclodextrins or succinic acid to enhance solubility while retaining crystallinity (tested via powder X-ray diffraction) .

- Structural Modifications : Replace the fluorophenyl group with a pyridylsulfonyl moiety to balance lipophilicity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.